molecular formula C18H13Br2NO3 B12127579 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12127579
M. Wt: 451.1 g/mol
InChI Key: RZJMFEZKNDXACF-UHFFFAOYSA-N
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Description

6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features bromine atoms at the 6 and 8 positions, an ethylphenyl group at the nitrogen atom, and a carboxamide group at the 3 position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by the introduction of the carboxamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent carboxamide formation can be achieved through the reaction of the brominated chromene with 2-ethylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification process may include recrystallization or chromatography techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cross-Coupling Reactions: The bromine atoms can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium thiolate or potassium alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and appropriate ligands in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while cross-coupling reactions can produce polysubstituted chromenes with potential biological activities.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the carboxamide group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dichloro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6,8-difluoro-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6,8-diiodo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. The bromine atoms also influence the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs. This uniqueness can lead to different biological activities and applications compared to similar compounds.

Properties

Molecular Formula

C18H13Br2NO3

Molecular Weight

451.1 g/mol

IUPAC Name

6,8-dibromo-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H13Br2NO3/c1-2-10-5-3-4-6-15(10)21-17(22)13-8-11-7-12(19)9-14(20)16(11)24-18(13)23/h3-9H,2H2,1H3,(H,21,22)

InChI Key

RZJMFEZKNDXACF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br

Origin of Product

United States

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